molecular formula C11H9NO4 B182142 3-Phthalimidopropionic acid CAS No. 3339-73-9

3-Phthalimidopropionic acid

Cat. No. B182142
Key on ui cas rn: 3339-73-9
M. Wt: 219.19 g/mol
InChI Key: DXXHRZUOTPMGEH-UHFFFAOYSA-N
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Patent
US05831091

Procedure details

A mixture of β-alanine (89 g) and phthalic anhydride (148 g) was heated at 180° C. to 190° C. for 30 min. The mixture was cooled to 60° C. and ethyl acetate (500 ml) was added, and the mixture was stirred at 0° C. for 1 hr. n-Hexane is added to the reaction mixture and the reactant crystals were collected filteration to afford 219.5 g of 3-phthalimidopropionic acid in colorless crystals.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]1(=O)[O:12][C:10](=[O:11])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.C(OCC)(=O)C>CCCCCC>[C:7]1(=[O:12])[N:1]([CH2:2][CH2:3][C:4]([OH:6])=[O:5])[C:10](=[O:11])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 180° C. to 190° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reactant crystals were collected filteration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=2C(C(N1CCC(=O)O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 219.5 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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